molecular formula C16H12N2O2 B1214776 Perlolyrin CAS No. 29700-20-7

Perlolyrin

Cat. No.: B1214776
CAS No.: 29700-20-7
M. Wt: 264.28 g/mol
InChI Key: KFUCYPGCMLPUMT-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of perlolyrine is characterized by a complex heterocyclic framework that integrates multiple aromatic systems in a unique configuration. The compound possesses the systematic name [5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol, which clearly delineates its structural components. The central core consists of a pyrido[3,4-b]indole system, commonly referred to as a β-carboline skeleton, which forms the foundation of the harmala alkaloid classification. This β-carboline framework is characterized by a pyrimidine ring fused to the pyrrole moiety of an indole, creating a tricyclic aromatic system that contributes significantly to the compound's stability and electronic properties.

The molecular structure is further distinguished by the presence of a furan ring attached at the C-1 position of the β-carboline core. This furan substituent bears a hydroxymethyl group at the 5-position, creating the complete perlolyrine structure. The stereochemical arrangement of these components results in a relatively planar molecular geometry, with the furan ring oriented in a manner that allows for potential intramolecular interactions. The hydroxymethyl group introduces a polar functional group that significantly influences the compound's solubility and hydrogen-bonding capabilities.

The molecular formula C16H12N2O2 indicates a high degree of unsaturation, with the compound containing multiple aromatic rings and conjugated systems. The presence of two nitrogen atoms within the heterocyclic framework creates potential sites for protonation and coordination, while the oxygen atoms in both the furan ring and hydroxymethyl group provide additional centers for hydrogen bonding and dipolar interactions. The overall molecular architecture suggests a moderately rigid structure with limited conformational flexibility due to the extensive aromatic character.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

The nuclear magnetic resonance spectroscopic characterization of perlolyrine provides detailed insights into its molecular structure and electronic environment. The proton nuclear magnetic resonance spectrum reveals characteristic signals that correspond to the various aromatic and aliphatic protons within the molecule. The aromatic region displays distinct patterns consistent with the β-carboline core, including signals at 8.37 ppm for the C-3 proton, 8.07 ppm for the C-4 proton, and 8.26 ppm for the C-5 proton, all exhibiting coupling patterns characteristic of the pyridine portion of the molecule. The indole portion contributes additional aromatic signals between 7.29 and 7.76 ppm, with the NH proton appearing as a characteristic singlet at 11.19 ppm.

The furan ring system exhibits its own distinctive nuclear magnetic resonance signature, with protons at 6.58 ppm and 7.21 ppm corresponding to the C-3 and C-4 positions of the furan ring, respectively. The hydroxymethyl substituent appears as a doublet at 4.67 ppm for the methylene protons and a triplet at 5.44 ppm for the hydroxyl proton, confirming the presence of this functional group. Carbon-13 nuclear magnetic resonance spectroscopy further corroborates the structural assignment, with signals ranging from 55.94 ppm for the hydroxymethyl carbon to 156.75 ppm for the furan C-2 carbon.

Carbon Position Chemical Shift (ppm) Proton Chemical Shift (ppm) Multiplicity
C-1 133.14 - -
C-3 138.18 8.37 d, J = 5.1 Hz
C-4 113.63 8.07 d, J = 5.1 Hz
C-5 121.63 8.26 d, J = 8.2 Hz
Furan C-3 109.02 6.58 d, J = 3.3 Hz
Furan C-4 109.62 7.21 d, J = 3.3 Hz
CH2OH 55.94 4.67 d, J = 6.2 Hz

Mass spectrometry analysis confirms the molecular ion peak at m/z 264, consistent with the molecular formula C16H12N2O2. The fragmentation pattern reveals characteristic losses that provide structural information, with the protonated molecular ion [M+H]+ appearing at m/z 265. Additional adduct ions include [M+Na]+ at m/z 287 and [M+NH4]+ at m/z 282, which are commonly observed in electrospray ionization conditions. The compound also exhibits predictable collision cross section values, with the [M+H]+ adduct showing a predicted value of 155.9 Ų, which correlates with its molecular size and geometry.

Ultraviolet-visible spectroscopic analysis reveals absorption characteristics typical of extended conjugated systems and harmala alkaloids. The compound exhibits absorption maxima that reflect the electronic transitions within the π-conjugated framework, with the β-carboline core contributing significantly to the observed spectral features. The presence of the furan substituent introduces additional chromophoric properties that influence the overall absorption profile. The spectral data indicate that perlolyrine possesses moderately intense absorption bands in the ultraviolet region, with weaker transitions extending into the visible range, consistent with the behavior of related β-carboline compounds.

Computational Modeling of Three-Dimensional Conformations

Computational modeling studies of perlolyrine reveal important aspects of its three-dimensional structure and conformational preferences. The compound exhibits a relatively rigid molecular framework due to the extensive aromatic character of its constituent ring systems. Density functional theory calculations suggest that the molecule adopts a predominantly planar conformation, with the β-carboline core and furan ring maintaining near-coplanarity to maximize π-electron delocalization. This planar arrangement is consistent with the observed nuclear magnetic resonance coupling patterns and contributes to the compound's electronic stability.

The predicted collision cross section values obtained from computational modeling provide valuable insights into the gas-phase structure of perlolyrine. These calculations indicate that the molecule maintains a compact, relatively inflexible structure with limited conformational mobility. The predicted values for various adduct forms range from 149.1 Ų for [M+H-H2O]+ to 177.6 Ų for [M+HCOO]-, reflecting the influence of different ionization states and adduct formation on the overall molecular dimensions.

Molecular orbital calculations reveal the distribution of electron density throughout the perlolyrine structure, with significant contributions from both the β-carboline core and the furan substituent. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels indicate a moderate energy gap that is characteristic of β-carboline systems, suggesting potential for electronic excitation in the ultraviolet-visible region. The presence of the hydroxymethyl group introduces additional electronic density that can participate in hydrogen bonding interactions, influencing the compound's behavior in solution and solid-state environments.

The computational studies also predict favorable interactions between perlolyrine and various solvents, with the polar hydroxymethyl group and nitrogen atoms providing sites for hydrogen bonding and dipolar interactions. These predictions are consistent with experimental observations regarding the compound's solubility in polar organic solvents such as dimethyl sulfoxide, acetone, and chloroform. The calculated molecular volume and surface area parameters further support the understanding of perlolyrine's physicochemical behavior and its interactions with biological and chemical systems.

Comparative Analysis with β-Carboline Alkaloid Derivatives

Perlolyrine exhibits several distinctive features when compared to other members of the β-carboline alkaloid family, particularly harmine, harmaline, and harman. While these related compounds share the common pyrido[3,4-b]indole core structure, perlolyrine is unique in its incorporation of a furan ring system with a hydroxymethyl substituent. This structural modification significantly alters its physicochemical properties compared to the more common methoxy-substituted β-carbolines such as harmine and harmaline.

The molecular weight of perlolyrine (264.28 g/mol) places it in the intermediate range among β-carboline alkaloids, being lighter than some complex derivatives but heavier than the simplest β-carboline structures. The presence of the furan moiety introduces additional heteroatoms and polar functionality that distinguish perlolyrine from the predominantly aromatic character of compounds like harman. This structural difference translates into altered solubility patterns, with perlolyrine showing enhanced solubility in polar organic solvents compared to some of its more lipophilic analogs.

Compound Molecular Formula Molecular Weight Key Structural Features
Perlolyrine C16H12N2O2 264.28 Furan ring, hydroxymethyl group
Harmine C13H12N2O 212.25 Methoxy substitution at C-7
Harmaline C13H14N2O 214.26 Methoxy group, dihydro structure
Harman C12H10N2 182.22 Unsubstituted β-carboline

The spectroscopic properties of perlolyrine also show notable differences from other β-carboline derivatives. The nuclear magnetic resonance spectrum displays unique chemical shifts attributed to the furan ring protons, which are absent in conventional harmala alkaloids. The ultraviolet-visible absorption characteristics reflect the extended conjugation introduced by the furan substituent, potentially resulting in shifted absorption maxima compared to simpler β-carboline structures.

From a biological perspective, perlolyrine represents a distinct category within the harmala alkaloid classification due to its natural occurrence in food systems and formation through non-enzymatic reactions between tryptophan and carbohydrates. This formation pathway contrasts with the biosynthetic routes of traditional harmala alkaloids, which typically involve more complex enzymatic processes in plant systems. The compound's presence in processed foods and its formation during thermal treatment distinguishes it from alkaloids that are primarily found in specific plant species such as Peganum harmala or Banisteriopsis caapi.

The comparative analysis reveals that perlolyrine occupies a unique position within the β-carboline alkaloid family, combining the characteristic electronic properties of the pyrido[3,4-b]indole core with the distinctive chemical behavior imparted by the furan-hydroxymethyl substituent. This structural uniqueness translates into specific physicochemical properties that differentiate perlolyrine from other members of this important alkaloid class, making it a valuable subject for continued research in both natural product chemistry and synthetic applications.

Properties

IUPAC Name

[5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-9-10-5-6-14(20-10)16-15-12(7-8-17-16)11-3-1-2-4-13(11)18-15/h1-8,18-19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUCYPGCMLPUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903330
Record name Perlolyrine
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Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Perlolyrine
Source Human Metabolome Database (HMDB)
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CAS No.

29700-20-7
Record name Perlolyrine
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Record name Perlolyrine
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Record name Perlolyrine
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Record name PERLOLYRINE
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Record name Perlolyrine
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URL http://www.hmdb.ca/metabolites/HMDB0030327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 °C
Record name Perlolyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Formation Pathway via 3-Deoxyglucosone (3-DG)

Perlolyrine arises from the reaction of L-tryptophan with 3-DG, an α-dicarbonyl compound generated during carbohydrate degradation. The mechanism proceeds through three stages:

  • Imine Formation : L-Tryptophan condenses with 3-DG to form 3,4-dihydro-β-carboline-3-carboxylic acid intermediates. These intermediates exhibit distinct UV absorption at 355–375 nm and a pseudomolecular ion at m/z 349 in mass spectrometry.

  • Oxidative Decarboxylation : The C1′-OH group of the intermediate is oxidized to a ketoimine, followed by oxidative decarboxylation at the C-3 position.

  • Cyclization and Dehydration : Sequential dehydration and cyclization yield the furan moiety, completing the perlolyrine structure (Figure 1).

Notably, attempts to synthesize perlolyrine via direct reactions between L-tryptophan and 5-HMF failed across pH 1.3–9 and temperatures up to 110°C.

Carbohydrate-Derived Model Systems

Perlolyrine synthesis is most efficient in systems containing reducing carbohydrates. Key findings include:

Fructose as a High-Yield Precursor

  • Conditions : 0.5 mg/mL L-tryptophan + 36.4 mg/mL fructose in pH 3.1 buffer, heated at 80°C for 20 hours.

  • Yield : Fructose produced 2.5× higher perlolyrine concentrations than glucose under identical conditions.

  • Mechanism : Fructose rapidly degrades to 3-DG under acidic heating, facilitating β-carboline formation.

Sucrose-Derived Synthesis

  • Conditions : 2 mg/mL L-tryptophan + 69.1 mg/mL sucrose in pH 3.1 buffer, heated at 80°C for 20 hours.

  • Yield : Sucrose produced detectable perlolyrine levels, though 40% lower than fructose.

Temperature Dependence

  • Optimal Range : 70–110°C.

  • Thresholds : No formation occurs at 37°C (physiological conditions), while temperatures >130°C degrade perlolyrine.

Isolation and Purification Techniques

Solid-Phase Extraction (SPE)

SPE using propylsulfonic acid (PRS) cartridges is the primary isolation method:

Step Conditions Efficiency
Sample Preparation2–5 g food homogenized in 0.6 M HClO₄95% recovery (spiked samples)
Column Conditioning6 mL methanol + 6 mL 0.1 M HCl
Elution3 mL 0.4 M K₂HPO₄ (pH 9.1):methanol (1:1)98% perlolyrine retention

This method achieves a limit of detection (LOD) of 0.5 μg/L and quantitation (LOQ) of 1.5 μg/L.

Chromatographic Purification

  • Column : C₁₈ stationary phase with 0.5% formic acid in acetonitrile/water gradients.

  • Fraction Analysis : HPLC-MS identifies perlolyrine via [M + H]⁺ ion at m/z 265.

  • Purity : >90% after dichloromethane extraction and column refinement.

Optimization of Reaction Conditions

pH Dependence

  • Optimal pH : 1–3 (Figure 2).

  • Neutral/Alkaline Inhibition : No perlolyrine forms at pH ≥7.4 due to 3-DG instability.

Substrate Ratios

  • L-Tryptophan:3-DG Molar Ratio : 1:2 maximizes yield.

  • Excess Carbohydrates : Higher fructose concentrations (≥40 mg/mL) reduce yields by promoting competing Maillard reactions.

Analytical Characterization

HPLC-MS and Fluorescence Detection

  • HPLC Parameters : C₁₈ column, 0.1% formic acid/acetonitrile gradient, λₑₓ = 305 nm, λₑₘ = 400 nm.

  • MS Signatures : [M + H]⁺ at m/z 265; fragment ions at m/z 247 (loss of H₂O) and m/z 219 (furan cleavage).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D₂O) : δ 8.45 (s, 1H, H-4), 7.95 (d, J = 8 Hz, 1H, H-5), 7.50 (t, J = 7 Hz, 1H, H-6), 7.30 (d, J = 8 Hz, 1H, H-7), 6.50 (d, J = 3 Hz, 1H, H-3′), 6.30 (d, J = 3 Hz, 1H, H-4′), 4.60 (s, 2H, CH₂OH).

  • ¹³C NMR : 145.2 (C-2′), 142.1 (C-5′), 128.9 (C-7a), 121.5 (C-3′), 110.4 (C-4′), 56.8 (CH₂OH).

Occurrence in Processed Foods

Perlolyrine forms during thermal processing of carbohydrate-rich foods:

Food Concentration (μg/g or μg/mL)
Tomato Concentrate1.9
Soy Sauce1.5
Beer0.8
Dried Fruits0.3–1.2

Levels correlate with heating intensity and carbohydrate content .

Chemical Reactions Analysis

Types of Reactions: Perlolyrine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in the Maillard reaction, forming during the heating process of foods.

Common Reagents and Conditions:

    Oxidation: Perlolyrine can be oxidized using mild oxidizing agents such as air in the presence of copper catalysts.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum.

    Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.

Major Products Formed: The major products formed from these reactions include various β-carboline derivatives, which exhibit different bioactive properties .

Scientific Research Applications

Chemical Formation and Occurrence

Perlolyrine is primarily formed through the Maillard reaction, which occurs during the heating of foods containing tryptophan and reducing sugars. The mechanism involves the reaction of l-tryptophan with 3-deoxyglucosone, an intermediate of carbohydrate degradation. This process is favored under acidic conditions and elevated temperatures (70-110 °C) . Perlolyrine has been identified in various processed foods such as:

Food Type Concentration (μg/g)
Tomato concentrate1.9
Soy sauce1.5
Fried tomatoUndetected to 3.5
Balsamic vinegarUndetected to 3.5
Dried fruitsUndetected to 3.5

These findings suggest that perlolyrine is widely present in the diet, with concentrations varying significantly among different food products .

Biological Activities

Perlolyrine exhibits several promising biological activities that are being explored for potential therapeutic applications:

1. Anti-inflammatory Effects
Recent research indicates that perlolyrine possesses anti-inflammatory properties. In a study involving mice infected with genital herpes, topical application of perlolyrine resulted in reduced disease scores and improved survival rates . This suggests its potential use in treating inflammatory conditions.

2. Chemopreventive Agent
Perlolyrine has been identified as a chemopreventive agent that induces phase II enzymes, which play a crucial role in detoxifying carcinogens. It has shown antiproliferative effects against various cancer cell lines, indicating its potential utility in cancer prevention strategies .

3. Neuroprotective Properties
As a member of the β-carboline family, perlolyrine has been studied for its neuroprotective effects. Research indicates that it may help mitigate oxidative stress and inflammation in neural tissues, which could have implications for neurodegenerative diseases .

Case Study 1: Anti-inflammatory Research

In a controlled study, mice treated with topical perlolyrine showed a statistically significant reduction in inflammation markers compared to untreated controls. This study highlights the compound's potential as an anti-inflammatory treatment in clinical settings .

Case Study 2: Food Safety and Quality

Perlolyrine's formation during food processing raises questions about its safety and quality implications. An analysis of various food products revealed that higher concentrations were found in those subjected to prolonged heating or acidic conditions, suggesting that food manufacturers should monitor levels of this compound to ensure consumer safety .

Mechanism of Action

Perlolyrine exerts its effects by interacting with specific molecular targets and pathways:

    Central Nervous System: It affects the serotonin uptake system, benzodiazepine receptors, and imidazoline binding sites, leading to changes in neurotransmitter levels and inhibition of enzymes such as monoamine oxidase.

    Cancer Research: Perlolyrine inhibits specific kinases involved in cancer cell growth and survival, leading to apoptosis (cell death) in tumor cells.

Comparison with Similar Compounds

  • Harmine
  • Harmane
  • Norharmane
  • Cordysinin C
  • Cordysinin D

Comparison: Perlolyrine is unique among β-carboline alkaloids due to its furan moiety, which imparts distinct bioactive properties. Unlike other β-carbolines, perlolyrine is formed through the Maillard reaction and is widely present in processed foods. Its unique structure allows it to interact with different molecular targets, making it a versatile compound for various scientific applications .

Biological Activity

Perlolyrine, a β-carboline alkaloid characterized by a furan moiety, has garnered attention for its diverse biological activities. This compound is primarily derived from the reaction of L-tryptophan with 3-deoxyglucosone, a carbohydrate degradation intermediate. The formation of perlolyrine is favored under acidic conditions and elevated temperatures, particularly during food processing. This article delves into the biological activities of perlolyrine, highlighting its chemopreventive properties, mechanisms of action, and presence in various food products.

Chemical Structure and Formation

Perlolyrine is chemically classified as 1-(5-(hydroxymethyl)furan-2-yl)-9H-pyrido[3,4-b]indole. Its synthesis occurs through several steps involving intermediates such as 3,4-dihydro-β-carboline-3-carboxylic acid. The reaction conditions significantly influence its formation:

  • pH Levels : Optimal formation occurs at acidic pH (around 3.1).
  • Temperature : The compound forms effectively at temperatures between 70 °C and 110 °C.
  • Reactants : The rate of formation is notably higher when L-tryptophan reacts with fructose compared to glucose or sucrose .

Chemopreventive Properties

Perlolyrine exhibits significant chemopreventive activity by inducing phase II detoxifying enzymes, which play a crucial role in the metabolism and excretion of carcinogens. This mechanism can potentially reduce the risk of cancer development by enhancing the body's ability to detoxify harmful substances .

Antiproliferative Effects

Research indicates that perlolyrine possesses antiproliferative properties against various tumor cell lines. The compound has been shown to inhibit cell proliferation, making it a candidate for further investigation in cancer therapy. In vitro studies have demonstrated its effectiveness against different cancer types, although detailed mechanisms remain to be fully elucidated .

Presence in Foods

Perlolyrine has been identified in numerous processed foods, including:

Food ProductConcentration (μg/g)
Tomato Concentrate1.9
Soy Sauce1.5
Fried Tomato ProductsVaries
Balsamic VinegarVaries
HoneyVaries

The concentrations of perlolyrine in these foods range from undetectable levels to approximately 3.5 μg/g, with tomato products showing the highest average levels .

Case Studies and Research Findings

Several studies have focused on the biological activity of perlolyrine:

  • In Vitro Studies : Investigations into the cytotoxic effects of perlolyrine on cancer cells have highlighted its potential as an anticancer agent. For instance, one study reported significant inhibition of cell growth in pancreatic cancer cell lines, suggesting a selective action against malignant cells while sparing healthy cells .
  • Food Chemistry Research : Studies examining the formation of perlolyrine during food processing have provided insights into its presence and concentration in various culinary products. These findings are crucial for understanding dietary sources of this bioactive compound and its potential health benefits .
  • Mechanistic Studies : Ongoing research aims to elucidate the specific molecular pathways through which perlolyrine exerts its biological effects. Understanding these mechanisms could pave the way for developing new therapeutic strategies based on this compound.

Q & A

Basic Research Questions

Q. What analytical techniques are used to identify and quantify Perlolyrine in plant extracts?

  • Methodology : Perlolyrine is typically identified using high-performance liquid chromatography with diode-array detection (HPLC-DAD) or liquid chromatography-mass spectrometry (LC-MS) . For example, in Codonopsis pilosula, perlolyrine isolation involves methanol extraction followed by reversed-phase chromatography (C18 columns) with gradient elution (e.g., water-acetonitrile). Quantification is achieved via calibration curves using purified standards, validated through spike-and-recovery experiments .

Q. What are the established protocols for synthesizing Perlolyrine in laboratory settings?

  • Methodology : A multi-step synthesis route is employed, starting with benzaldehyde derivatives. For instance, condensation reactions using ammonium acetate as a catalyst yield β-carboline precursors, followed by methylation or hydroxylation to produce perlolyrine. Reaction conditions (e.g., 60°C for 24 hours under nitrogen) and purification via silica-gel column chromatography are critical for achieving >95% purity. NMR and HRMS are used for structural confirmation .

Q. What preliminary biological activities have been reported for Perlolyrine?

  • Methodology : Initial screening involves enzyme inhibition assays (e.g., acetylcholinesterase) and cell viability tests (MTT assays). Perlolyrine has shown moderate anti-apoptotic activity in CASP3 inhibition studies (IC₅₀ ~50 μM) and antioxidant effects in AAPH-induced oxidative stress models. These findings are cross-validated using positive controls like curcumin .

Advanced Research Questions

Q. How do molecular docking studies elucidate Perlolyrine's interactions with apoptosis-related proteins like CASP3?

  • Methodology : Docking software (AutoDock Vina or MOE) is used to simulate binding. Grid parameters (e.g., 40 × 40 × 40 ų around CASP3’s active site) and Lamarckian genetic algorithms optimize ligand poses. Perlolyrine exhibits a binding energy of −6.4 kcal/mol with CASP3, forming hydrogen bonds with Arg149 and hydrophobic interactions with Tyr41. Validation includes RMSD clustering (<2.0 Å) and comparison with co-crystallized ligands .

Q. What methodological challenges arise when reconciling in silico toxicity predictions with experimental LD₅₀ data for Perlolyrine?

  • Methodology : Discrepancies often stem from model limitations (e.g., ProTox-II’s reliance on structural analogs) versus in vivo variability (e.g., rodent metabolic differences). For perlolyrine, predicted LD₅₀ (600 mg/kg) diverges from experimental means (2319.9 mg/kg). Mitigation strategies include:

  • Cross-validation using multiple toxicity prediction tools (ADMETlab, pkCSM).
  • Dose-response studies in multiple species (e.g., zebrafish and murine models).
  • Incorporating pharmacokinetic parameters (e.g., bioavailability) into models .

Q. What experimental strategies are employed to investigate Perlolyrine's role in Maillard reaction-derived chromophore formation?

  • Methodology : Simulated Maillard reactions (e.g., glucose-lysine systems at 120°C, pH 5.0) are analyzed via UV-Vis spectroscopy (405 nm) and LC-MS/MS to track perlolyrine formation. Comparative studies with melanoidins and Strecker aldehydes isolate its contribution to color intensity. Kinetic modeling (e.g., Arrhenius equations) quantifies temperature-dependent chromophore yield .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on Perlolyrine's antioxidant versus pro-oxidant effects?

  • Methodology : Context-dependent outcomes are resolved through:

  • Dose-response profiling : Antioxidant activity may dominate at low concentrations (≤10 μM), while pro-oxidant effects emerge at higher doses (≥50 μM) due to redox cycling.
  • Cell-type specificity : Primary hepatocytes vs. cancer cell lines (e.g., HepG2) exhibit divergent ROS responses.
  • Assay standardization : Use of multiple assays (DPPH, ORAC, and cellular ROS probes) ensures reproducibility .

Tables for Key Findings

Study Focus Key Parameter Value Reference
CASP3 InhibitionBinding Energy (kcal/mol)−6.4
LD₅₀ PredictionPredicted vs. Experimental600 vs. 2319.9 mg/kg
Chromophore ContributionAbsorption Peak (nm)405 (Beer matrix)

Guidelines for Experimental Design

  • Reproducibility : Detailed protocols for synthesis and docking must include solvent systems, software settings, and validation metrics (e.g., RMSD) .
  • Ethical Compliance : For in vivo studies, adhere to OECD Guidelines 423/425 for acute toxicity testing, including IACUC approvals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perlolyrin
Reactant of Route 2
Perlolyrin

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